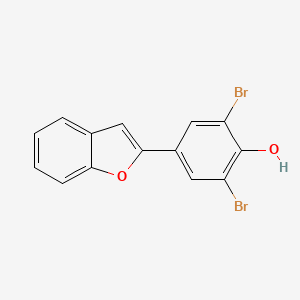

4-(2-Benzofuranyl)-2,6-dibromo-phenol

Description

Significance of Benzofuran (B130515) and Phenolic Scaffolds in Advanced Chemical Synthesis

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry and materials science. thieme-connect.comveeprho.com Benzofuran derivatives are found in a wide array of biologically active natural products and synthetic pharmaceuticals. veeprho.comnih.gov The inherent aromaticity and the presence of a heteroatom provide a platform for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. veeprho.commdpi.com In materials science, benzofuran-based polymers and dyes are valued for their electronic and photophysical properties. thieme-connect.com The development of novel synthetic methods to create polysubstituted benzofurans remains an active area of research, aiming to access new chemical space and potential applications. rsc.orgresearchgate.net

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in organic synthesis. The hydroxyl group can be readily derivatized, and the aromatic ring is susceptible to electrophilic substitution, allowing for a high degree of functionalization. biosynth.com Halogenation of phenols, in particular, is a powerful tool in chemical synthesis. researchtrend.net The introduction of halogen atoms, such as bromine, can significantly alter the electronic properties of the phenol (B47542) ring and provide reactive handles for further transformations, such as cross-coupling reactions. researchtrend.netresearchgate.net Halogenated phenols are also important intermediates in the synthesis of agrochemicals, flame retardants, and pharmaceuticals. researchtrend.netresearchgate.net The position and number of halogen substituents can fine-tune the reactivity and biological activity of the resulting molecules. hakon-art.com

Contextualization of 4-(2-Benzofuranyl)-2,6-dibromo-phenol within Complex Organic Molecule Research

The compound this compound integrates the key features of both benzofurans and halogenated phenols. Its structure suggests it is a subject of interest in the field of synthetic and analytical chemistry.

This particular molecule is recognized as a known impurity of Benzbromarone, a uricosuric drug used in the treatment of gout. nih.gov The presence of this compound as an impurity necessitates its analytical characterization to ensure the quality and safety of the pharmaceutical product. researchtrend.net High-performance liquid chromatography (HPLC) is a common technique used for the detection and quantification of such impurities in bulk drug substances. researchtrend.net

The structure of this compound, featuring a dibrominated phenol ring linked to a benzofuran moiety, makes it a challenging synthetic target and an interesting subject for spectroscopic analysis. The synthesis of such polysubstituted aromatic compounds often requires multi-step strategies and careful control of regioselectivity. nih.govrsc.org The development of efficient synthetic routes to molecules like this is an ongoing goal in organic chemistry research.

Below are the basic chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂O₂ | nih.gov |

| Molecular Weight | 368.02 g/mol | |

| CAS Number | 51073-15-5 |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKCNPTYNCCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 2 Benzofuranyl 2,6 Dibromo Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(2-Benzofuranyl)-2,6-dibromo-phenol suggests several plausible disconnection points. The most logical primary disconnection is at the C-C bond between the phenolic ring and the benzofuran (B130515) moiety. This leads to two key building blocks: a 2,6-dibromophenol (B46663) derivative with a reactive group at the 4-position, and a benzofuran species with a suitable functional group at the 2-position.

Alternatively, the benzofuran ring itself can be disconnected, suggesting a strategy where the dibrominated phenol (B47542) is coupled with a precursor that can undergo cyclization to form the benzofuran ring in a later step. This approach might involve the formation of an ether linkage followed by an intramolecular cyclization.

Approaches to the 2,6-Dibromophenol Moiety

The 2,6-dibromophenol scaffold is a common structural motif in many natural products and functional molecules. Its synthesis typically involves the regioselective bromination of a phenolic precursor.

Regioselective Bromination of Phenolic Precursors

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, which can make selective bromination challenging, often leading to over-bromination to form the 2,4,6-tribromophenol. khanacademy.orgpw.live However, several strategies have been developed to achieve regioselective ortho-dibromination.

One common approach is the direct bromination of p-substituted phenols. If the para-position is already occupied by a group that is stable to the reaction conditions, bromination will be directed to the ortho positions. For the synthesis of the target molecule, a para-substituted phenol with a group that can later be converted to the benzofuranyl moiety would be an ideal starting material.

Various brominating agents can be employed to control the regioselectivity. While elemental bromine in a polar solvent like water tends to give the tribrominated product, using less reactive brominating agents or non-polar solvents can favor monobromination. khanacademy.orgyoutube.com For the synthesis of 2,6-dibromophenols from a para-substituted phenol, a stoichiometric amount of a brominating agent like N-bromosuccinimide (NBS) is often used. chemicalbook.com The use of catalysts can also enhance regioselectivity. For instance, certain catalysts can direct bromination specifically to the ortho positions. nih.gov

A method for the regioselective monobromination of phenols has been developed using KBr and ZnAl–BrO3−–layered double hydroxides, where the para position is favored, but the ortho position is prioritized if the para site is occupied. nih.gov Another approach involves using trimethylsilyl (B98337) bromide (TMSBr) with a bulky sulfoxide (B87167), which has been shown to give high selectivity for para-bromination, but the principle of using sterically demanding reagents could potentially be adapted for ortho-selectivity. chemistryviews.org

| Method | Brominating Agent | Conditions | Selectivity | Reference |

| Direct Bromination | Br2 in CS2 | Low temperature | Favors mono-bromination (ortho and para) | khanacademy.orgyoutube.com |

| Using NBS | N-Bromosuccinimide | Dichloromethane, diisopropylamine | High yield of 2,6-dibromophenol from phenol | chemicalbook.com |

| Oxidative Bromination | KBr, ZnAl–BrO3−–LDHs | AcOH/H2O, 35 °C | High for para, ortho if para is blocked | nih.gov |

| With TMSBr | TMSBr, (4‐ClC6H4)2SO | Acetonitrile (B52724), room temperature | High for para-bromination | chemistryviews.org |

Mechanistic Considerations in Phenol Bromination

The bromination of phenol is a classic example of an electrophilic aromatic substitution reaction. khanacademy.org The high electron density at the ortho and para positions, due to the resonance effect of the hydroxyl group, makes these sites highly susceptible to electrophilic attack by bromine. khanacademy.orgyoutube.com

The mechanism involves the polarization of the Br-Br bond, which can be assisted by a polar solvent or a Lewis acid catalyst, to generate the electrophilic bromine species. khanacademy.org In polar solvents like water, the phenol can ionize to the more reactive phenoxide ion, leading to rapid and often uncontrollable bromination. pw.liveacs.org The use of non-polar solvents like carbon disulfide (CS2) can temper this reactivity and allow for more controlled bromination. khanacademy.orgyoutube.com

General base catalysis has also been observed in phenol bromination, where a base assists in the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.com This avoids the formation of a highly reactive phenoxide ion and can lead to improved selectivity.

Construction of the 2-Benzofuranyl Moiety

The synthesis of the 2-substituted benzofuran ring is a well-established area of organic chemistry, with numerous methods available.

Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans. A common approach involves the cyclization of ortho-alkynylphenols. organic-chemistry.orgacs.org This can be catalyzed by various metals, including indium(III) halides. organic-chemistry.org

Another widely used method is the Perkin rearrangement, which involves the base-catalyzed cyclization of a 2-phenoxyacetic acid derivative. A related approach is the intramolecular Wittig reaction.

A novel two-step synthesis involves a selective cross McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by oxidative cyclization of the resulting ortho-vinylphenol to yield a 2-arylbenzofuran. nih.gov Furthermore, a one-pot synthesis of 2-arylbenzofurans from 2-hydroxybenzaldehydes and α-bromophenylacetates has been developed, proceeding through O-alkylation and subsequent intramolecular cyclization. nih.gov

| Cyclization Strategy | Starting Material | Key Reagents/Conditions | Reference |

| Intramolecular Cyclization | o-Alkynylphenols | In(III) halides | organic-chemistry.org |

| McMurry Coupling/Cyclization | Salicylaldehyde, Aromatic aldehyde | TiCl4, Zn; then oxidative cyclization | nih.gov |

| O-Alkylation/Cyclization | 2-Hydroxybenzaldehyde, Methyl α-bromophenylacetate | K2CO3, DMF; then base | nih.gov |

Metal-Catalyzed Methods in Benzofuran Synthesis

Palladium-catalyzed reactions are particularly prominent in benzofuran synthesis. acs.orgrsc.orgacs.org One-pot methods involving Sonogashira coupling followed by cyclization are highly efficient for constructing 2-substituted benzofurans. acs.org For example, 2-halophenols can be coupled with terminal alkynes, and the resulting 2-alkynylphenol can undergo intramolecular cyclization.

Copper-catalyzed reactions also play a significant role. For instance, a domino hydration/annulation reaction of 2-fluorophenylacetylene derivatives using copper(I) iodide provides access to benzofurans. nih.gov Palladium-copper co-catalyzed Sonogashira coupling reactions are also effective for the synthesis of benzofuran derivatives. acs.org

Rhodium-catalyzed arylation and subsequent cyclization of propargyl alcohols with arylboronic acids is another powerful method for generating benzofuran skeletons. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium | Sonogashira Coupling/Cyclization | 2-Halophenol, Terminal Alkyne | acs.org |

| Palladium | Tandem Addition/Cyclization | 2-(2-Acylphenoxy)acetonitrile, Arylboronic Acid | rsc.org |

| Copper | Hydration/Annulation | 2-Fluorophenylacetylene derivative | nih.gov |

| Rhodium | Arylation/Cyclization | Propargyl alcohol, Arylboronic acid | acs.org |

Novel Approaches Involving Substituent Migration

Recent advancements in synthetic organic chemistry have unveiled unconventional pathways for the formation of highly substituted benzofurans, some of which involve remarkable substituent migrations. One such innovative approach that holds promise for the synthesis of benzofuran-containing phenols involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, facilitated by an activating agent like trifluoroacetic anhydride (B1165640) (TFAA).

This methodology is predicated on a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. In a study, it was demonstrated that this reaction cascade could be used to synthesize a variety of highly substituted benzofurans. acs.orgnih.govnih.gov Of particular relevance is the successful synthesis of a 4,7-dibromo-substituted benzofuran derivative from 2,6-dibromophenol. acs.org This transformation proceeds via a proposed mechanism involving the initial formation of an aryloxysulfonium intermediate. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the migration of a bromo substituent to an adjacent position on the aromatic ring, ultimately leading to the formation of the benzofuran core with a rearranged substitution pattern. acs.orgnih.gov

While this specific example leads to a 4,7-dibromo-substituted benzofuran, the principle of substituent migration in this reaction class opens up a strategic avenue for accessing complex substitution patterns that might be challenging to achieve through conventional methods. The adaptability of this reaction to various 2,6-disubstituted phenols suggests its potential applicability in designing a synthesis for this compound, possibly by using a different starting phenol or by further functionalization of the resulting benzofuran product.

The general reaction is depicted below:

Reaction of a 2,6-disubstituted phenol with an alkynyl sulfoxide in the presence of TFAA, leading to a highly substituted benzofuran via substituent migration.

Coupling Reactions for Integrating Benzofuranyl and Dibromophenol Units

The direct formation of the C-C bond between the benzofuran and dibromophenol moieties is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for forging such connections.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comwikipedia.orgchemicalbook.com These reactions offer a versatile and efficient means to connect a benzofuran unit to a dibromophenol core.

The Suzuki-Miyaura coupling is a particularly attractive method, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov For the synthesis of this compound, two primary retrosynthetic disconnections can be envisioned for a Suzuki coupling approach:

Route A: Coupling of a (2-benzofuranyl)boronic acid or its ester with a suitably activated 2,6-dibromophenol derivative (e.g., a triflate or a halide at the 4-position).

Route B: Coupling of a (3,5-dibromo-4-hydroxyphenyl)boronic acid with a 2-halobenzofuran.

The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to enhance the efficiency and scope of this reaction, even for sterically hindered or electronically challenging substrates. nih.gov

The Negishi coupling provides an alternative, employing an organozinc reagent in place of an organoboron compound. wikipedia.org Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous in certain cases. The general approach would be similar to the Suzuki coupling, involving the reaction of a 2-(halozinc)benzofuran with an activated 2,6-dibromophenol or vice versa.

The Heck reaction , which couples an alkene with an aryl halide, could also be envisioned as a potential route, for instance, by coupling a 2-vinylbenzofuran (B8692172) with a suitable 4-halo-2,6-dibromophenol, followed by subsequent modification of the vinyl group if necessary. chemicalbook.com

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the target molecule, based on analogous transformations reported in the literature.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield (%) | Reference |

| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 70-95 | nih.gov |

| Suzuki Coupling | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DMF | 85 | nih.gov |

| Negishi Coupling | Pd(P-t-Bu₃)₂ | - | - | THF | 87 | nih.gov |

| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80-90 | beilstein-journals.org |

| This table presents representative conditions and yields for palladium-catalyzed cross-coupling reactions and is intended to be illustrative of the general methodologies. |

Beyond palladium-catalyzed methods, other strategies for carbon-carbon bond formation can be considered. The Ullmann condensation , traditionally a copper-catalyzed reaction for forming C-O bonds, has also been adapted for C-C bond formation, particularly in the synthesis of biaryls. elsevierpure.com While typically requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder protocols. wikimedia.org An Ullmann-type reaction could potentially be employed to couple a benzofuran derivative with a dibromophenol derivative.

Friedel-Crafts-type reactions represent another class of C-C bond-forming reactions. A direct Friedel-Crafts acylation or alkylation of 2,6-dibromophenol with a suitable benzofuran-derived electrophile could be a potential, albeit challenging, route due to potential issues with regioselectivity and the reactivity of the phenol.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound hinges on the careful optimization of reaction conditions for the key bond-forming steps. For palladium-catalyzed cross-coupling reactions, several parameters are critical to achieving high yields and purity of the desired product.

Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, can dramatically influence the outcome of the reaction. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of challenging substrates by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the Suzuki coupling and in neutralizing the acid generated during the reaction. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF, THF) must be carefully matched to the specific substrates and catalyst system to ensure optimal solubility and reactivity. nih.govmdpi.com

Temperature and Reaction Time: These parameters are often interdependent and need to be empirically determined. Microwave irradiation has emerged as a valuable tool to accelerate reaction times and, in some cases, improve yields in cross-coupling reactions.

The following table illustrates the impact of varying reaction parameters on the yield of a representative palladium-catalyzed coupling reaction, highlighting the importance of optimization.

| Parameter Varied | Conditions | Yield (%) | Reference |

| Catalyst | PdCl₂ in EtOH/H₂O | 55 | mdpi.com |

| Catalyst | Pd(OAc)₂ in EtOH/H₂O | 61 | mdpi.com |

| Catalyst | Custom Pd(II) complex in EtOH/H₂O | 91 | mdpi.com |

| Solvent | Toluene | Moderate | nih.gov |

| Solvent | THF | Good | nih.gov |

| Solvent | Dioxane | Good | nih.gov |

| Base | Na₂CO₃ | 85 | nih.gov |

| Base | K₂CO₃ | 78 | nih.gov |

| Base | Cs₂CO₃ | 72 | nih.gov |

| This table is a composite of data from similar reactions and serves to illustrate the principles of reaction optimization. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 2 Benzofuranyl 2,6 Dibromo Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-Resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure of 4-(2-benzofuranyl)-2,6-dibromo-phenol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity between the benzofuran (B130515) and dibromophenol rings.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would be instrumental in identifying the coupled protons on the benzofuran and the phenol (B47542) rings. Specifically, it would show correlations between the protons of the benzene (B151609) part of the benzofuran and between the two protons on the dibrominated phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the protons of the phenol ring and the carbons of the benzofuran ring (and vice-versa), confirming the C-C bond linking the two aromatic systems.

Elucidation of Connectivities and Stereochemical Features

The primary structure and connectivity of this compound would be unequivocally established through the combined interpretation of COSY, HSQC, and HMBC spectra. The stereochemical features of this planar aromatic molecule are not complex, but NMR would confirm the substitution pattern. For instance, the presence of only two signals for the protons on the dibromophenol ring, appearing as a singlet or a closely coupled system depending on the solvent, would confirm the 2,6-dibromo substitution pattern.

Predicted ¹H and ¹³C NMR Data

While no experimental spectra are available, a predicted data table can be formulated based on known chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran Protons | 7.0 - 7.8 | 105 - 160 |

| Phenolic Protons | 7.5 - 8.0 | 110 - 155 |

| Phenolic Hydroxyl | 5.0 - 6.0 (variable) | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would provide essential information on the molecular weight and elemental composition of the compound, as well as insights into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be used to determine the exact mass of the molecular ion. This would allow for the confirmation of the molecular formula, C₁₄H₈Br₂O₂. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Subunits

Expected Fragmentation Pattern

| m/z Value | Proposed Fragment |

| 368/370/372 | [M]⁺ (Molecular Ion) |

| 289/291 | [M - Br]⁺ |

| 210 | [M - 2Br]⁺ |

| 118 | [Benzofuran]⁺ |

| 250/252 | [Dibromophenol]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the key expected vibrational bands would include:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.

C-H Aromatic Stretch: Sharp peaks above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the phenol and a band around 1000-1100 cm⁻¹ for the furan (B31954) ether linkage.

C-Br Stretch: Bands in the lower frequency region of the IR spectrum, typically below 700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bonds, which may be weak in the IR spectrum.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| Phenolic C-O stretch | 1200 - 1300 |

| Benzofuran C-O-C stretch | 1000 - 1100 |

| C-Br stretch | 500 - 700 |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single Crystal Growth Techniques

The primary prerequisite for a successful X-ray crystallographic analysis is the cultivation of a high-quality single crystal of the compound. This often represents the most challenging step in the process. For an organic compound like this compound, several techniques could be employed to obtain crystals suitable for diffraction, typically aiming for a size of 0.1-0.5 mm with a well-ordered internal lattice.

Common methods would include:

Slow Evaporation: This is the most frequently used technique, where the compound is dissolved in a suitable solvent or solvent mixture until saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of crystals. The choice of solvent is critical and is often determined empirically through screening various options (e.g., ethanol, acetone, ethyl acetate (B1210297), hexane, or mixtures thereof).

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. This can be set up as a liquid-liquid diffusion or, more commonly, as a hanging or sitting drop experiment.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth. The rate of cooling is a critical parameter that must be carefully controlled to prevent rapid precipitation, which would result in a polycrystalline powder instead of single crystals.

Without experimental literature, the specific solvent systems and conditions that would successfully yield single crystals of this compound remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

Once a suitable crystal is obtained and its structure is solved, the analysis of the crystal packing and intermolecular interactions provides invaluable insight into the forces that govern the solid-state assembly of the molecules. This involves examining the arrangement of molecules within the crystal lattice and identifying the non-covalent interactions that hold them together.

For this compound, the analysis would focus on several key potential interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with an acceptor atom, which could be the oxygen atom of the benzofuran ring or the hydroxyl group of a neighboring molecule. The geometry and strength of these bonds would be a primary feature of the crystal packing.

Halogen Bonding: The bromine atoms on the phenol ring are potential halogen bond donors. They could interact with electron-rich atoms, such as the oxygen atoms or potentially the aromatic rings of adjacent molecules.

π-π Stacking: The aromatic benzofuran and dibromophenol rings are planar and electron-rich, making them likely to engage in π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the distance between the stacked rings.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Computational and Theoretical Investigations of 4 2 Benzofuranyl 2,6 Dibromo Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reactivity of organic molecules. researchgate.net For 4-(2-benzofuranyl)-2,6-dibromo-phenol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide insights into its stability and reactivity. rsc.org

The reactivity of the molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and benzofuran (B130515) rings, particularly the oxygen atom of the hydroxyl group and the furan (B31954) part of the benzofuran system. The LUMO, on the other hand, would likely be distributed across the aromatic systems, with significant contributions from the carbon atoms of the benzene (B151609) rings.

Table 1: Predicted Frontier Orbital Energies and Related Properties for this compound (Theoretical)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | ~ 6.0 to 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | ~ 1.5 to 2.0 eV | The energy released when an electron is added to the molecule. |

These values are estimations based on typical DFT results for similar aromatic and phenolic compounds.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more rigorous description of the electronic configuration. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a highly accurate picture of the electron distribution.

These calculations would confirm the planarity of the benzofuran and phenol rings and provide precise bond lengths and angles. The electronic configuration would detail the occupancy of the molecular orbitals, confirming the closed-shell nature of the molecule in its ground state. While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking the results from other computational approaches.

Conformational Analysis and Energy Landscape Mapping

The rotational freedom around the single bond connecting the benzofuran and phenol rings allows for different conformations of this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in space and to map the potential energy surface associated with this rotation.

By systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step (using either DFT or ab initio methods), a potential energy landscape can be generated. This landscape would likely reveal a global minimum energy conformation where the two rings are not perfectly coplanar due to steric hindrance between the hydrogen atom on the furan ring and the hydrogen on the phenol ring. There would also be rotational barriers corresponding to eclipsed conformations. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can elucidate its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur at a given temperature.

An MD simulation of this compound, likely in a solvent to mimic realistic conditions, would show how the molecule explores its conformational space. This would provide insights into the flexibility of the bond linking the two ring systems and the time scales of conformational transitions. Such simulations are also crucial for understanding how the molecule might interact with a biological target, such as an enzyme active site, by revealing the dynamic nature of its shape and electrostatic potential.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, computational methods can be used to study the pathways of its formation, for instance, through a coupling reaction between a substituted phenol and a benzofuran precursor. organic-chemistry.org

By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory allows for the calculation of activation energies, which are key to understanding the reaction kinetics. For example, in a hypothetical palladium-catalyzed cross-coupling reaction to form the C-C bond between the two rings, DFT calculations could be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. acs.org The geometries and energies of the transition states for each step would reveal the rate-determining step of the reaction.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted with a high degree of accuracy. These predictions would aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a routine output of geometry optimization calculations. These frequencies correspond to the normal modes of vibration of the molecule and can be used to predict the positions of absorption bands in the infrared (IR) and Raman spectra. Anharmonic corrections, often applied through methods like Vibrational Perturbation Theory to the second order (VPT2), can further improve the accuracy of the predicted spectra, aiding in the interpretation of experimental vibrational data. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopy | Predicted Parameter | Expected Region/Value |

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.8 ppm |

| ¹H NMR | Chemical Shift (OH) | 5.0 - 6.0 ppm (variable) |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 160 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400-3600 cm⁻¹ |

| IR | Vibrational Frequency (C=C stretch, aromatic) | ~1400-1600 cm⁻¹ |

| IR | Vibrational Frequency (C-O stretch) | ~1200-1300 cm⁻¹ |

| IR | Vibrational Frequency (C-Br stretch) | ~500-650 cm⁻¹ |

These are general predictions based on the functional groups present in the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling Principles

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and statistical approach to predict the physicochemical properties of chemical compounds based on their molecular structures. springernature.com The fundamental principle of QSPR is to establish a mathematical correlation between the structural or physicochemical characteristics of molecules, known as molecular descriptors, and a specific property of interest. nih.gov This methodology allows for the estimation of properties for new or untested compounds, thereby reducing the need for extensive experimental measurements, which can be costly and time-consuming. springernature.comnih.gov The development of a robust QSPR model is a multi-stage process that includes the careful selection of a dataset of compounds, the generation of relevant molecular descriptors, the application of statistical methods to build the predictive model, and rigorous validation of the model's performance. nih.gov

For a compound such as this compound, a QSPR study would involve a dataset of structurally related benzofuran and halogenated phenol derivatives. The predictive power of a QSPR model is highly dependent on the quality and relevance of the molecular descriptors used. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electrostatic potentials. nih.gov

Physicochemical descriptors: These relate to well-known properties like hydrophobicity (logP) and polarizability. researchgate.net

In the context of halogenated aromatic compounds like this compound, studies on similar structures such as halogenated anisoles have shown that descriptors derived from electrostatic potential, along with molecular volume and HOMO energy, are effective in building reliable QSPR models for properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov For benzofuran derivatives, descriptors including molar weight, surface area, volume, refractivity, polarizability, logP, hydration energy, and the energies of HOMO and LUMO have been utilized in QSAR studies, a related methodology focusing on biological activity. researchgate.net

The process of building the QSPR model often involves multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANNs) to establish the relationship between the descriptors and the property being modeled. nih.govresearchgate.net The goal is to create a statistically significant model with high predictive capability, which is assessed through various validation techniques, including leave-one-out cross-validation. nih.gov The resulting model provides a quantitative equation that can be used to predict the properties of other similar compounds based solely on their calculated molecular descriptors. nih.gov

To illustrate the application of QSPR principles to this compound, a hypothetical set of molecular descriptors for this compound and related structures is presented in the table below. These descriptors are representative of those that would be calculated and used in a typical QSPR study.

Table 1: Representative Molecular Descriptors for QSPR Modeling of this compound and Related Compounds

| Compound Name | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 368.00 | 5.8 | 33.6 | 1 | 2 |

| 2,6-Dibromophenol (B46663) | 251.90 | 3.36 nih.gov | 20.2 | 1 | 1 |

| 2,4-Dibromophenol | 251.90 | 3.2 | 20.2 | 1 | 1 |

| Benzofuran | 118.13 | 2.1 | 13.1 | 0 | 1 |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dibromophenol |

| 2,6-Dibromophenol |

| Benzofuran |

Reactivity Profiles and Reaction Mechanisms of 4 2 Benzofuranyl 2,6 Dibromo Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The feasibility and regioselectivity of such reactions on the 4-(2-Benzofuranyl)-2,6-dibromo-phenol backbone are determined by the cumulative directing effects of its substituents.

The phenol ring in this compound bears three substituents, each exerting its own influence on the ring's nucleophilicity and the orientation of incoming electrophiles.

Hydroxyl (-OH) Group: The phenolic hydroxyl group is a powerful activating group and a strong ortho, para-director. pitt.edulibretexts.org It enhances the electron density of the aromatic ring through a strong +R (resonance) effect, making the ring significantly more reactive towards electrophiles than benzene (B151609) itself.

Bromine (-Br) Atoms: Halogens are a unique class of substituents. While they are deactivating due to their -I (inductive) electron-withdrawing effect, they are ortho, para-directors because of their +R (resonance) effect, where their lone pairs can participate in stabilizing the intermediate carbocation (arenium ion). youtube.comyoutube.com

2-Benzofuranyl Group: This aryl substituent, attached at the para position relative to the hydroxyl group, is generally considered an activating group and an ortho, para-director. It can donate electron density to the phenolic ring via resonance.

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. khanacademy.org In this molecule, the hydroxyl group is the most potent activator, and its directing influence is paramount.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | Strong +R, -I | Strongly Activating | ortho, para |

| -Br | Weak +R, Strong -I | Weakly Deactivating | ortho, para |

| 2-Benzofuranyl | +R, -I | Activating | ortho, para |

This table provides a qualitative summary of the electronic and directing effects of the substituents on the phenol ring.

The powerful ortho, para-directing influence of the hydroxyl group would normally channel incoming electrophiles to positions 2, 4, and 6. However, in this compound, these positions are already occupied.

Positions 2 and 6 (ortho to -OH) are blocked by bromine atoms.

Position 4 (para to -OH) is blocked by the benzofuranyl group.

The only remaining positions on the phenol ring are 3 and 5 (meta to the -OH group). These positions are deactivated by all three substituents and are not favored for electrophilic attack. Consequently, electrophilic aromatic substitution on the phenolic ring of this molecule is highly unlikely under standard conditions. Instead, any EAS reaction would be predicted to occur on the more electron-rich positions of the benzofuran (B130515) moiety, which itself is an aromatic system capable of undergoing such reactions.

Nucleophilic Substitution Reactions (e.g., ipso-substitution of Bromine)

While electrophilic substitution on the phenol ring is disfavored, the bromine atoms themselves can be targets for substitution. Ipso-substitution is a reaction in which an incoming group displaces a substituent already present on the aromatic ring, other than hydrogen. stackexchange.comlibretexts.org

For this compound, it is conceivable that under specific conditions, a strong nucleophile or a reactive electrophile could attack the carbon atoms bearing the bromine atoms (C2 or C6), leading to the displacement of a bromide ion. This type of reaction is known to occur in other highly substituted bromophenols. canterbury.ac.nz For instance, nitration of certain bromophenols can lead to the replacement of a bromine atom with a nitro group (nitro-debromination). The viability of such a reaction depends on the nature of the attacking reagent and the stability of the resulting intermediate.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site, though its accessibility is sterically hindered by the two adjacent bromine atoms.

The conversion of the phenolic -OH group to an ether or an ester is a common transformation. However, for 2,6-disubstituted phenols, this reaction is often challenging due to steric hindrance. researchgate.net

Etherification: Standard Williamson ether synthesis conditions (alkoxide formation followed by reaction with an alkyl halide) may be slow or ineffective. More robust methods are often required, such as using phase-transfer catalysis or more reactive alkylating agents like alkyl sulfates. For the synthesis of aryl ethers, metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or palladium-catalyzed methods, may be necessary to overcome the steric barrier. fishersci.ca

Esterification: Similar to etherification, direct esterification with carboxylic acids or acid anhydrides can be difficult. The use of highly reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base is a more probable route to achieving esterification.

| Reaction | Reagent Type | Potential Conditions |

| Etherification | Alkyl Halides | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), possibly elevated temperatures. |

| O-Arylation | Aryl Halides | Copper or Palladium catalyst, ligand, base (e.g., K₃PO₄), high temperature. |

| Esterification | Acyl Chlorides | Pyridine or other non-nucleophilic base, aprotic solvent. |

This table outlines plausible reaction conditions for modifying the sterically hindered phenolic hydroxyl group, based on established methods for similar compounds.

Phenols are susceptible to oxidation, typically proceeding through a phenoxyl radical intermediate. researchgate.net The oxidation of this compound would first involve the abstraction of the hydrogen atom from the hydroxyl group to form the corresponding phenoxyl radical.

The fate of this radical is highly dependent on the reaction conditions and the substitution pattern. In many phenols, phenoxyl radicals can couple to form C-C or C-O linked dimers (e.g., diphenoquinones). However, in this specific molecule, the para-position is blocked by the benzofuranyl group, and the ortho-positions are sterically shielded by bromine atoms. This structure prevents typical C-C dimerization pathways at the para-position.

The resulting 4-(2-benzofuranyl)-2,6-dibromo-phenoxyl radical is expected to be relatively stable due to resonance delocalization over the entire aromatic system and the steric protection afforded by the ortho-bromine atoms. Depending on the oxidant used, further reactions could lead to the formation of quinone-type structures or degradation of the aromatic system. For example, oxidation of other 4-alkyl-2,6-di-tert-butylphenols can yield stable quinone methides. researchgate.net

Reactivity of the Benzofuran Moiety

The benzofuran ring system is a crucial pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. nih.govnih.gov Its reactivity is a subject of considerable interest in synthetic organic chemistry.

The furan (B31954) ring of the benzofuran moiety in this compound is generally electron-rich, making it susceptible to electrophilic attack. Electrophilic substitution on the benzofuran ring typically occurs at the C2 and C3 positions. researchgate.netresearchgate.net However, in the case of 2-substituted benzofurans like the title compound, the C3 position is the most likely site for electrophilic substitution. The presence of the bulky dibromophenol group at the C2 position may sterically hinder attack at this site, further favoring the C3 position.

Conversely, the benzofuran ring is generally a poor nucleophile. Nucleophilic attack on the benzofuran ring is uncommon unless the ring is activated by strongly electron-withdrawing groups, which is not the case in this molecule.

The benzofuran ring can undergo ring-opening reactions under certain conditions, providing a pathway to ortho-functionalized phenol derivatives. acs.orgresearchgate.netacs.org Nickel-catalyzed ring-opening reactions of benzofurans with silanes have been reported to yield a variety of ortho-substituted phenols. acs.orgacs.org This transformation proceeds through a formal C-O bond activation of the benzofuran. acs.org While specific studies on this compound are not prevalent, it is plausible that this compound could undergo similar ring-opening reactions, leading to the formation of a substituted styrene (B11656) derivative.

Rearrangement reactions of benzofurans are also known, particularly those involving substituent migration. For instance, charge-accelerated sigmatropic rearrangements have been observed in the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols. tus.ac.jpresearchgate.net

Photochemical and Electrochemical Reactivity Investigations

The presence of bromine atoms and the phenolic hydroxyl group suggests that this compound could exhibit interesting photochemical and electrochemical properties.

Photochemical degradation of brominated phenols is a known process, often involving debromination. researchgate.net UV irradiation of bromophenols can lead to the formation of various radical species and subsequent degradation. researchgate.net The photochemical degradation of other brominated flame retardants has also been studied, indicating that UV radiation can induce changes in the chemical structure. fera.co.uknih.gov It is plausible that this compound would undergo similar photochemical reactions, potentially leading to debromination or other structural modifications upon exposure to UV light. nih.gov

The electrochemical oxidation of phenols has been studied as a method for their degradation. nih.govresearchgate.netacs.org The oxidation potential of a substituted phenol is influenced by the nature of its substituents. acs.org Electron-withdrawing groups, such as bromine, generally make the direct electrochemical oxidation more difficult. acs.org However, indirect electrochemical oxidation via hydroxyl radicals can be an effective degradation pathway. acs.org The electrochemical behavior of this compound would likely involve oxidation of the phenolic hydroxyl group, potentially leading to polymerization or the formation of quinone-like structures. nih.gov

4 2 Benzofuranyl 2,6 Dibromo Phenol As a Versatile Synthetic Building Block and Precursor

Design and Synthesis of Advanced Organic Frameworks and Materials

The structure of 4-(2-Benzofuranyl)-2,6-dibromo-phenol, with its distinct functional groups, presents a promising scaffold for the construction of advanced porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govsemanticscholar.org MOFs are formed by the coordination of metal ions or clusters with organic ligands, while COFs are constructed from organic building units linked by strong covalent bonds. nih.govsemanticscholar.org

The phenolic hydroxyl group on the compound can be deprotonated to form a phenoxide, which can then coordinate with various metal centers (e.g., Zn, Cu, Zr) to act as a linker in the formation of MOFs. The benzofuran (B130515) and dibromophenyl moieties would then decorate the pores of the resulting framework, influencing its size, shape, and surface chemistry. The bromine atoms, in particular, could serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure. nih.gov

Table 1: Potential Synthetic Strategies for Advanced Frameworks

| Framework Type | Synthetic Strategy | Key Functional Group Utilized | Potential Properties |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Solvothermal synthesis with metal salts | Phenolic hydroxyl group | High surface area, tunable porosity, catalytic activity |

| Covalent Organic Framework (COF) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Dibromo-substituted phenyl ring | High stability, defined porosity, optoelectronic properties |

Derivatization to Novel Heterocyclic Systems

The inherent reactivity of this compound allows for its derivatization into a variety of novel heterocyclic systems. The benzofuran moiety itself is a key structural unit in many biologically active compounds and can be further functionalized. nih.gov Moreover, the phenolic hydroxyl group and the bromine atoms provide multiple reaction sites for cyclization and annulation reactions.

One potential pathway involves the etherification of the phenolic hydroxyl group with a bifunctional reagent, followed by an intramolecular cyclization. For instance, reaction with an α,ω-dihaloalkane could be followed by a transition-metal-catalyzed intramolecular C-O or C-C bond formation to construct a new heterocyclic ring fused to the existing phenyl group.

Furthermore, the bromine atoms are amenable to a wide range of cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or the Suzuki coupling, can be employed to introduce nitrogen- or carbon-based substituents. These substituents can then participate in intramolecular cyclization reactions to form new heterocyclic rings. For example, coupling with an ortho-amino-substituted arylboronic acid could be followed by an intramolecular condensation to yield a complex, polycyclic heteroaromatic system. The synthesis of various benzofuran derivatives often involves such catalytic strategies. nih.gov

Table 2: Potential Derivatization Reactions

| Reagent/Catalyst | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| α,ω-dihaloalkane, Pd catalyst | Etherification, Intramolecular cyclization | Fused polycyclic ethers |

| Arylboronic acid, Pd catalyst | Suzuki coupling, Intramolecular cyclization | Fused heteroaromatics |

| Primary amine, Pd catalyst | Buchwald-Hartwig amination, Cyclization | Nitrogen-containing heterocycles |

Applications in Ligand Design for Catalysis

The structure of this compound is well-suited for the design of specialized ligands for transition-metal catalysis. The phenolic oxygen, after deprotonation, can act as a coordinating atom for a metal center. The bromine atoms can be replaced with various donor groups, such as phosphines, amines, or other heterocycles, through nucleophilic substitution or cross-coupling reactions. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligand.

For instance, a Sonogashira coupling reaction could be used to introduce terminal alkynes at the bromine positions. These alkynes could then be further elaborated or used directly to chelate metal ions. Alternatively, lithiation of the C-Br bonds followed by reaction with a chlorophosphine would yield a bidentate phosphine (B1218219) ligand. The benzofuran backbone would provide a rigid and well-defined geometry, which is often crucial for achieving high selectivity in catalytic reactions. The development of new catalytic systems frequently relies on the synthesis of novel ligands with unique structural features. nih.gov

Role as a Precursor in Complex Molecule and Natural Product Synthesis

Benzofuran derivatives are prevalent in a wide range of natural products with diverse biological activities. nih.gov The title compound, with its multiple functionalization points, serves as an excellent starting material for the total synthesis of such complex molecules.

The bromine atoms can be selectively functionalized using modern cross-coupling techniques to build up the carbon skeleton of a target natural product. The phenolic hydroxyl group can be protected and deprotected as needed throughout the synthetic sequence. The benzofuran core itself can also undergo various transformations. For example, the furan (B31954) ring can be opened under specific conditions to reveal a salicylaldehyde (B1680747) derivative, which can then be used in subsequent reactions. organic-chemistry.org

A plausible synthetic strategy towards a complex natural product could involve a series of sequential cross-coupling reactions at the bromine positions to introduce key side chains, followed by modification of the phenolic group and, if necessary, transformation of the benzofuran ring. The synthesis of many benzofuran-containing natural products relies on the strategic functionalization of a pre-formed benzofuran core. nih.gov

Development of Chemical Probes and Sensors (Focus on chemical mechanisms)

The benzofuran scaffold is known to be a component of various fluorescent molecules, making this compound a promising candidate for the development of chemical probes and sensors. The fluorescence properties of the benzofuran ring system can be modulated by the substituents on the molecule.

A common mechanism for sensing involves a reaction between the analyte of interest and the probe, leading to a change in the probe's fluorescence (e.g., "turn-on" or "turn-off" response). The phenolic hydroxyl group of the title compound is a key feature for designing sensors for various species. For example, its acidity can be exploited for pH sensing. Upon deprotonation, the electronic properties of the molecule change, which can lead to a shift in the fluorescence emission.

Furthermore, the bromine atoms can be replaced with specific recognition units for a target analyte. For instance, a Suzuki coupling could be used to introduce a boronic acid group, a well-known receptor for saccharides. The binding of a saccharide to the boronic acid would alter the electronic nature of the molecule, resulting in a detectable change in its fluorescence. Another approach could involve replacing the bromines with groups that can undergo a specific reaction with an analyte, such as a reactive oxygen species, leading to a change in the fluorescence signal. The design of such probes often relies on modulating the intramolecular charge transfer (ICT) characteristics of the fluorophore upon interaction with the analyte.

Analytical Methodologies for Isolation, Purification, and Monitoring of 4 2 Benzofuranyl 2,6 Dibromo Phenol

Chromatographic Separation Techniques (e.g., HPLC, GC, Supercritical Fluid Chromatography)

Chromatography is the cornerstone for the separation and purification of 4-(2-Benzofuranyl)-2,6-dibromo-phenol from reaction mixtures and for its analysis. shimadzu.com The choice of technique depends on the sample matrix, the required resolution, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of phenolic and heterocyclic compounds. For this compound, a reverse-phase (RP-HPLC) method is typically the most suitable approach. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its significant hydrophobicity, the compound is well-retained on standard C18 columns, allowing for excellent separation from more polar impurities or starting materials. A simple isocratic or gradient method using a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric acid or formic acid to ensure the phenolic group remains protonated, provides sharp, symmetrical peaks. sielc.comsielc.com

Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for hydrophobic molecules. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for the phenolic group. |

| Gradient | 70% B to 95% B over 15 min | Elutes a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV/Vis Diode Array Detector (DAD) at 254 nm & 280 nm | Allows for detection of the aromatic and benzofuran (B130515) chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly when coupled with a mass spectrometer (GC-MS). amanote.com It is best suited for thermally stable and volatile compounds. While the target compound has a relatively high molecular weight (368.02 g/mol ), it can be analyzed by GC, though it may require high temperatures. biosynth.com To improve volatility and reduce thermal degradation, derivatization of the phenolic hydroxyl group is a common strategy. Converting the phenol (B47542) to a more volatile silyl (B83357) ether (e.g., using BSTFA) or an acetate (B1210297) ester can lead to better peak shape and thermal stability. researchgate.net GC-MS provides not only retention time data for separation but also mass spectra that are invaluable for structural confirmation. nih.govnih.gov

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid technique that combines advantages of both gas and liquid chromatography. shimadzu.comteledynelabs.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org Supercritical CO2 is non-toxic, and its low viscosity and high diffusivity allow for faster separations and reduced solvent consumption compared to HPLC. youtube.com SFC is particularly effective for the purification of complex mixtures and for separating chiral compounds. wikipedia.orgacs.org For this compound, preparative SFC could be an efficient, "green" alternative to RP-HPLC for isolating the pure compound on a larger scale. A co-solvent, such as methanol, is typically added to the supercritical CO2 to modify the mobile phase's polarity for optimal separation. teledynelabs.com

Purity Assessment and Quantification Methods

Assessing the purity of this compound involves confirming its identity and quantifying any impurities present. A combination of chromatographic and spectroscopic techniques is employed for a comprehensive analysis.

Purity Assessment

The primary method for purity assessment is HPLC with a diode-array detector (DAD). The chromatogram can reveal the presence of impurities as separate peaks. The peak area percentage of the main peak relative to the total area of all peaks provides an estimate of purity (e.g., "purity by HPLC, 98.5%"). The DAD provides UV spectra for each peak, which can help determine if co-eluting impurities are present and can be compared against a reference standard.

For definitive structural confirmation of both the main compound and any significant impurities, isolation by preparative HPLC or SFC followed by spectroscopic analysis is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the connectivity of the benzofuran and dibromophenol rings and the substitution pattern.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition (C₁₄H₈Br₂O₂). biosynth.commdpi.com The fragmentation pattern observed in MS/MS analysis can further validate the structure.

Quantification Methods

Accurate quantification is essential for many applications and is typically performed using HPLC-UV or GC-MS.

External Standard Method : This is the most common quantification technique in HPLC. A calibration curve is generated by plotting the known concentrations of a series of pure reference standards against their measured peak areas. The concentration of the unknown sample is then determined by interpolating its peak area on this curve. scirp.org

Internal Standard Method : This method is often preferred for GC analysis as it corrects for variations in injection volume and potential sample loss during preparation. A known amount of a different, non-interfering compound (the internal standard) is added to all samples and standards. For brominated phenols, a deuterated analog of the analyte is an ideal internal standard. researchgate.net Quantification is based on the ratio of the analyte's response to the internal standard's response.

Interactive Table 2: Summary of Purity and Quantification Methodologies

| Technique | Purpose | Key Information Provided |

| HPLC-DAD | Purity check and quantification | Peak area percentage, detection of impurities, concentration via external standard. |

| GC-MS | Purity, identification, and quantification | Separation of volatile impurities, structural info from mass spectra, quantification via internal standard. researchgate.net |

| HRMS | Identity confirmation | Accurate mass and elemental composition (C₁₄H₈Br₂O₂). mdpi.com |

| NMR (¹H, ¹³C) | Definitive structure confirmation | Unambiguous molecular structure and connectivity. |

In-Process Analytical Control (IPAC) Strategies in Synthesis

In-process analytical control (IPAC) involves the use of rapid analytical techniques to monitor the progress of a chemical reaction in real-time or near-real-time. This is crucial for determining reaction completion, maximizing yield, and minimizing the formation of impurities during the synthesis of this compound.

A plausible synthesis route could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to form the bond between the benzofuran and phenol rings, followed by any necessary functional group modifications. nih.govacs.org

IPAC Techniques:

Thin-Layer Chromatography (TLC) : TLC is a fast, inexpensive, and simple method used for qualitative monitoring. By spotting the reaction mixture on a TLC plate alongside the starting materials and a reference standard of the product, a chemist can visually track the consumption of reactants and the formation of the product.

HPLC/UPLC : For more precise, quantitative monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by HPLC or Ultra-Performance Liquid Chromatography (UPLC). This allows for the accurate measurement of the percentage of remaining starting materials and the percentage of the product formed. This data helps in making informed decisions about when to stop the reaction or proceed to the next step. For instance, monitoring a reaction could show the starting materials decreasing over time while the product increases, ideally reaching a plateau at which point the reaction is complete. acs.org

Interactive Table 3: Hypothetical IPAC Data for Synthesis via HPLC Monitoring

| Reaction Time (hours) | Starting Material A (%) | Starting Material B (%) | Product (%) | Impurity X (%) |

| 0 | 48.5 | 51.5 | 0.0 | 0.0 |

| 1 | 25.2 | 26.8 | 45.1 | 2.9 |

| 2 | 10.1 | 11.5 | 74.3 | 4.1 |

| 4 | 1.8 | 3.2 | 90.5 | 4.5 |

| 6 | <0.5 | 1.1 | 93.8 | 4.7 |

| 8 | <0.5 | 0.8 | 94.1 | 4.6 |

This data indicates the reaction is essentially complete after 6 hours, as the product concentration has peaked and further reaction time does not lead to a significant increase in yield.

Future Research Directions and Unexplored Avenues for 4 2 Benzofuranyl 2,6 Dibromo Phenol

Development of Novel and Sustainable Synthetic Pathways

The development of efficient, environmentally friendly, and economically viable synthetic routes to 4-(2-Benzofuranyl)-2,6-dibromo-phenol is a primary area for future investigation. While traditional methods for synthesizing similar structures often rely on harsh reagents and multi-step procedures, modern synthetic strategies can offer significant improvements.

Future research should focus on green chemistry approaches to minimize waste and energy consumption. researchgate.netnih.gov One promising avenue is the use of one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing the need for intermediate purification steps. nih.govacs.org For instance, a potential one-pot synthesis could involve the reaction of o-hydroxy aldehydes, amines, and substituted alkynes catalyzed by copper, a more abundant and less toxic metal than some precious metal catalysts. nih.govacs.org The use of deep eutectic solvents (DES) as environmentally benign reaction media could further enhance the sustainability of the synthesis. nih.gov

Another key area is the exploration of catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgresearchgate.net A hypothetical sustainable pathway could involve the Suzuki-Miyaura coupling of a dibrominated phenol (B47542) boronic acid derivative with a 2-halobenzofuran, or vice-versa. The development of reusable heterogeneous catalysts for such transformations would be a significant step towards a truly sustainable process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost | Optimization of reaction conditions for multi-component reactions. |

| Green Solvents | Lower environmental impact, potential for recyclability | Investigation of deep eutectic solvents and water-based systems. nih.gov |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Development of robust and efficient supported metal catalysts. |

Exploration of Unconventional Reactivity Modes and Transformations

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the bromine atoms and the benzofuran (B130515) group influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic rings.

Future studies should investigate the potential for selective functionalization at various positions of the molecule. The reactivity of the C-H bonds on both the phenol and benzofuran rings towards direct functionalization is a key area of interest. researchgate.net Given the presence of two bromine atoms, this compound is an ideal substrate for exploring regioselective cross-coupling reactions to introduce new functional groups. nih.gov Understanding the factors that control the selectivity of these reactions, such as the choice of catalyst, ligands, and reaction conditions, will be crucial.

Furthermore, the potential for the phenol moiety to participate in unconventional cyclization or rearrangement reactions warrants investigation. The interaction between the phenolic hydroxyl group and the benzofuran oxygen atom could lead to novel intramolecular transformations under specific conditions. The study of the reactivity of this compound under photocatalytic or electrochemical conditions could also unveil new and unexpected reaction pathways. alfa-chemistry.com

| Reactivity Aspect | Potential Transformation | Research Goal |

| C-H Functionalization | Direct arylation, alkylation, or acylation | To develop methods for selective modification of the aromatic rings. |

| Cross-Coupling Reactions | Sequential or regioselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings | To create a library of derivatives with diverse functionalities. |

| Intramolecular Reactions | Cyclization or rearrangement involving the phenol and benzofuran moieties | To discover novel heterocyclic scaffolds based on the parent molecule. |

| Photochemistry/Electrochemistry | Redox-initiated transformations | To explore new reactivity patterns and synthesize unique products. |

Advanced Materials Science Applications (e.g., precursors for organic electronics, non-linear optics)

The structural characteristics of this compound make it an attractive building block for the synthesis of advanced materials with potential applications in organic electronics and non-linear optics. Benzofuran derivatives are known for their stability, rigidity, and light-emitting properties, which are desirable for organic semiconductors. nih.govresearchgate.nettdl.orgbohrium.comnih.gov

Future research could focus on using this compound as a precursor to synthesize larger conjugated systems. The bromine atoms provide convenient handles for extending the π-system through cross-coupling reactions, leading to the formation of oligomers or polymers with tailored electronic properties. These materials could be investigated for their performance in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The presence of the phenolic hydroxyl group also offers a site for further modification to fine-tune the material's properties, such as solubility and solid-state packing.

The field of non-linear optics (NLO) is another promising area of application. Molecules with significant hyperpolarizabilities are sought after for applications in optical data storage and processing. nih.gov The donor-acceptor character that can be introduced by modifying the this compound scaffold could lead to materials with significant NLO responses. nih.gov

| Application Area | Potential Role of the Compound | Key Properties to Investigate |

| Organic Electronics | Precursor for organic semiconductors | Charge carrier mobility, thermal stability, HOMO/LUMO energy levels. nih.gov |

| Non-Linear Optics | Building block for NLO-active materials | Hyperpolarizability, thermal stability of NLO properties. nih.gov |

Integration with Flow Chemistry and Automation Technologies in Synthetic Research

To accelerate the exploration of the synthetic and application potential of this compound and its derivatives, the integration of flow chemistry and automation technologies is a crucial future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. umontreal.caelveflow.comrsc.org

Future research should aim to develop continuous-flow processes for the synthesis of the parent compound and its subsequent functionalization. nih.gov This would enable the rapid production of a library of derivatives for screening in various applications. The precise control over reaction parameters in a flow reactor is particularly beneficial for optimizing regioselective reactions and for handling potentially hazardous reagents or intermediates. umontreal.ca

| Technology | Benefit for Research | Future Research Goal |

| Flow Chemistry | Improved reaction control, safety, and scalability | Development of a continuous-flow synthesis and derivatization platform. nih.gov |

| Automation | High-throughput synthesis and screening | Creation of an automated workflow for the discovery of new materials and bioactive compounds. chemicalindustryjournal.co.uk |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Benzofuranyl)-2,6-dibromo-phenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of a phenolic precursor. For example, electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ under controlled temperatures (0–25°C) . Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. How can researchers isolate this compound from complex mixtures in environmental or biological samples?